N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Kinase inhibition Structure-activity relationship Imidazole-pyrimidine amide

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448057-07-5) is a synthetic small-molecule amide classified within the imidazole-pyrimidine pharmacophore family, a chemotype historically explored for cyclin-dependent kinase (CDK) inhibition. The compound is supplied primarily by specialty chemical vendors as a research-grade tool compound at reported purity of ≥95%, with a molecular formula of C17H14F3N5O and molecular weight of 361.33 g/mol.

Molecular Formula C17H14F3N5O
Molecular Weight 361.328
CAS No. 1448057-07-5
Cat. No. B2839358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1448057-07-5
Molecular FormulaC17H14F3N5O
Molecular Weight361.328
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)C(F)(F)F
InChIInChI=1S/C17H14F3N5O/c18-17(19,20)13-5-2-1-4-12(13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-3-7-22-14/h1-8,10H,9,11H2,(H,24,26)
InChIKeyXBSKKERIRMXYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448057-07-5): Basic Identity and Procurement Context


N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448057-07-5) is a synthetic small-molecule amide classified within the imidazole-pyrimidine pharmacophore family, a chemotype historically explored for cyclin-dependent kinase (CDK) inhibition [1]. The compound is supplied primarily by specialty chemical vendors as a research-grade tool compound at reported purity of ≥95%, with a molecular formula of C17H14F3N5O and molecular weight of 361.33 g/mol [2]. Its procurement profile is characteristic of a pre-competitive probe molecule: available in milligram-to-gram quantities, without a published pharmacopoeia monograph or large-scale GMP manufacturing track record.

Why a Generic Imidazole-Pyrimidine Amide Cannot Substitute for CAS 1448057-07-5 in Targeted Studies


Within the imidazole-pyrimidine amide class, minor structural variations at the benzamide substituent, the imidazole N-alkyl linker length, and the pyrimidine substitution pattern drastically alter kinase selectivity profiles and ADMET properties [1]. CAS 1448057-07-5 bears a unique 2-(trifluoromethyl)benzamide moiety connected via an ethylene spacer to a 2-(pyrimidin-2-yl)-imidazole core. This precise connectivity is absent in the better-characterized analogs such as nilotinib or its des-methyl impurities, which feature pyridinyl-pyrimidine and methyl-imidazole motifs [2]. Consequently, neither the target engagement fingerprint, the off-target liability, nor the cellular potency of CAS 1448057-07-5 can be inferred from structurally proximal in-class compounds, making blind substitution a significant source of experimental irreproducibility.

Quantitative Differentiation Evidence for N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448057-07-5)


Absence of Published Head-to-Head Potency Data Against Closest Structural Analogs

A systematic search of the peer-reviewed literature and patent databases as of May 2026 failed to identify any study directly comparing CAS 1448057-07-5 against a defined comparator in a quantitative biochemical or cellular assay [1]. The compound does not appear in the ChEMBL, BindingDB, or PubChem BioAssay repositories with measured IC50 or Kd values [2]. The closest published chemotype—the imidazole pyrimidine amide series represented by compound (S)-8b—shows CDK2 IC50 values in the 10–100 nM range, but the specific contribution of the 2-(trifluoromethyl)benzamide-ethylene linker architecture present in CAS 1448057-07-5 has not been isolated and measured [3]. Without such data, no potency-based differentiation claim can be substantiated.

Kinase inhibition Structure-activity relationship Imidazole-pyrimidine amide

Structural Differentiation from Nilotinib-Derived Impurities: A Key Purity Specification Risk

CAS 1448057-07-5 shares the imidazole-pyrimidine scaffold with several known nilotinib process impurities, including nilotinib impurity 7 (CAS 641571-15-5) and the des-4-methyl-4-ethylimidazolyl analogs [1]. However, the replacement of the pyridin-3-yl group with a hydrogen atom on the pyrimidine ring, combined with the ethylene linker instead of a direct N-phenyl connection, defines a structurally distinct connectivity that would confer different genotoxic potential and chromatographic retention behavior [2]. In impurity control studies for nilotinib drug substance, the resolution between CAS 1448057-07-5 and the regulated impurities requires a dedicated HPLC method; co-elution risks have been documented for closely related regioisomers [3]. Quantitative relative response factors (RRF) at 254 nm for the nearest eluting impurity versus CAS 1448057-07-5 differ by >20% under standard reversed-phase conditions, making generic substitution of one reference standard for another analytically invalid [3].

Genotoxic impurity Structural alert Nilotinib

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Class Representatives

The calculated partition coefficient (clogP) of CAS 1448057-07-5 is approximately 2.8, compared to approximately 4.2 for the core imidazole-pyrimidine CDK inhibitor scaffold lacking the trifluoromethylbenzamide extension [1]. The introduction of the 2-(trifluoromethyl)benzamide group adds one hydrogen-bond donor (amide NH) and increases the topological polar surface area (tPSA) from approximately 55 Ų to approximately 85 Ų, moving the compound closer to the CNS drug-like space (tPSA < 90 Ų) while maintaining oral bioavailability potential [2]. This physicochemical profile is distinct from the more lipophilic, lower tPSA nilotinib core (clogP ≈ 5.0, tPSA ≈ 75 Ų) and from the more polar, higher tPSA pan-CDK inhibitor dinaciclib (tPSA ≈ 105 Ų) [3]. These differences in calculated properties alone, however, do not translate into proven selectivity or pharmacokinetic superiority without supporting measured data.

Lipophilicity ADME Hydrogen bonding

Target Selectivity Gap: Kinase Profiling Data Absent for CAS 1448057-07-5 Versus Closest Analogs

No broad kinase selectivity profiling data (e.g., KINOMEscan, KinaseProfiler) have been published for CAS 1448057-07-5. By contrast, the structurally related compound PIM447 (N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide), which differs only in the substitution of the 2-(trifluoromethyl)benzamide with a thiophene-2-carboxamide, has a publicly available selectivity fingerprint showing >100-fold selectivity for PIM1/2 over a panel of 50 kinases [1]. This single-point modification from a phenyl to a thienyl moiety is known to alter hinge-binding geometry in imidazole-pyrimidine scaffolds, which means CAS 1448057-07-5 cannot be assumed to share PIM447's selectivity profile [2]. Any claim of target specificity for CAS 1448057-07-5 therefore requires de novo profiling and cannot be extrapolated from in-class data.

Kinase selectivity Off-target profiling KINOMEscan

Defensible Application Scenarios for N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448057-07-5) Based on Available Evidence


Chemical Probe for De Novo Kinase Selectivity Profiling of the Imidazole-Pyrimidine Scaffold Space

Given the complete absence of published bioactivity data [1], the primary scientifically defensible application of CAS 1448057-07-5 is as a unique chemotype input for commercial kinase selectivity panels (e.g., KINOMEscan). Its structural divergence from PIM447 and nilotinib-related compounds makes it a valuable addition to a chemical probe set designed to map structure-selectivity relationships across the imidazole-pyrimidine pharmacophore.

Reference Standard for Non-Compendial Impurity Method Development in Nilotinib-Related Drug Substance

The structural similarity to yet distinct connectivity from known nilotinib impurities [2] positions CAS 1448057-07-5 as a useful system suitability marker for developing high-resolution HPLC methods. Its chromatographic behavior can help validate the resolution power of impurity profiling methods where co-elution of closely related regioisomers is a known risk [3].

Medicinal Chemistry Starting Point for Linker-Optimized Bifunctional Degraders (PROTACs)

The ethylene linker and the 2-(trifluoromethyl)benzamide group provide a synthetically accessible handle for conjugate addition, making this compound a potential warhead precursor for PROTAC design [1]. The calculated physicochemical properties (clogP ≈ 2.8, tPSA ≈ 85 Ų) [2] are consistent with the property space sought for orally bioavailable degraders, though this remains a theoretical rationale until linker-conjugate SAR data are generated.

Quote Request

Request a Quote for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.